molecular formula C34H47NO11 B1665448 Aconitine CAS No. 302-27-2

Aconitine

Cat. No. B1665448
CAS RN: 302-27-2
M. Wt: 645.7 g/mol
InChI Key: XFSBVAOIAHNAPC-OXAGEOCMSA-N
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Description

Aconitine is an alkaloid with a diterpenoid structure that occurs naturally in the roots of Aconitum napellus (Ranunculaceae), or the monkshood plant . It is the principal alkaloid in the A. napellus root .


Synthesis Analysis

The synthesis of aconitine involves several steps. From ®- (−)-carvone-derived 20, a chiral 2-methylenecyclohexane-1,3,5-triol derivative 19 is first prepared . A substrate-controlled intramolecular [3 + 2] cycloaddition of an in situ -generated nitrone intermediate 25 derived from 19 provides a fully decorated A-ring building block 17 . The first reported synthesis of a fully functionalized aconitine AE fragment 16 is achieved from 17 by C11 hydroxylation, E-ring cyclization, and C5 one-carbon extension .


Molecular Structure Analysis

Aconitine is a C19-norditerpenoid, based on its presence of this C18 carbon . It is barely soluble in water, but very soluble in organic solvents such as chloroform or diethyl ether . Aconitine is also soluble in mixtures of alcohol and water if the concentration of alcohol is high enough .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of aconitine include a substrate-controlled intramolecular [3 + 2] cycloaddition of an in situ -generated nitrone intermediate . This provides a fully decorated A-ring building block . The synthesis of a fully functionalized aconitine AE fragment is achieved by C11 hydroxylation, E-ring cyclization, and C5 one-carbon extension .


Physical And Chemical Properties Analysis

Aconitine has a molecular formula of C34H47NO11 and a molecular weight of 645.75 . It is barely soluble in water, but very soluble in organic solvents such as chloroform or diethyl ether . Aconitine is also soluble in mixtures of alcohol and water if the concentration of alcohol is high enough .

Scientific Research Applications

Mitochondrial Energy Metabolism Dysfunction

Aconitine, derived from Aconitum L., impacts mitochondrial energy metabolism. In SH-SY5Y cells, it suppresses cell proliferation and increases reactive oxygen species (ROS), leading to excessive lactate dehydrogenase release. Aconitine induces a significant decrease in ATP production, basal respiration, proton leak, maximal respiration, and succinate dehydrogenase activity. These effects may be attributed to the inhibition of AMPK signaling and abnormal mitochondrial dynamics (Yang et al., 2021).

Cardiac Function and Safety

Aconitine has been linked to changes in body weight and rectal temperature in mice due to its cardiovascular effects. Chronic aconitine administration in mice leads to a decrease in body weight gain and transient rectal hypothermia. This indicates that aconitine's long-term use might affect cardiac metabolism and safety, which is crucial for understanding its therapeutic and toxicological profile (Wada et al., 2006).

Effects on Potassium Channels

Aconitine blocks HERG and Kv1.5 potassium channels, which are relevant to cardiac function. It exhibits voltage-, time-, and frequency-dependent inhibition on these channels, suggesting a possible mechanism for aconitine-induced arrhythmias in animal models (Li et al., 2010).

Cardiomyocyte Damage

Aconitine induces cardiomyocyte damage by affecting BNIP3-dependent mitophagy and the TNFα-NLRP3 signaling axis. This understanding is vital for comprehending the cardiotoxicity and neurotoxicity risks associated with aconitine usage (Peng et al., 2019).

Metabolism Pathways

The metabolism of aconitine involves various cytochrome P450 isozymes. CYP3A4/5 and CYP2D6 play a critical role in its metabolism, providing insights into aconitine's pharmacokinetics and interactions with other drugs (Tang et al., 2011).

Neurological Impact

Aconitine's effect on the dopaminergic nervous system has been studied in zebrafish and SH-SY5Y cells. It affects dopamine homeostasis and activates the AC/cAMP/PKA pathway, leading to nerve cell damage. These insights are crucial for understanding aconitine's neurological implications (Zhou et al., 2022).

Safety And Hazards

Aconitine is very toxic if swallowed and may be toxic by skin contact or inhalation . In humans, as little as 2 mg may cause death .

properties

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20-,21+,22-,23+,24+,25-,26?,27+,28-,29+,31+,32-,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSBVAOIAHNAPC-XTHSEXKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aconitine

CAS RN

302-27-2
Record name Aconitine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,000
Citations
Y Gao, H Fan, A Nie, K Yang, H Xing, Z Gao… - Journal of …, 2022 - Elsevier
… In this review, we address the pharmacokinetics of aconitine… aconitine such as cardiotoxicity and neurotoxicity, on which we strikingly focus on the ways to reduce the toxicity of aconitine …
Number of citations: 25 www.sciencedirect.com
H Sato, C Yamada, C Konno, Y Ohizumi… - the tohoku journal of …, 1979 - jstage.jst.go.jp
… Although the aconitine alkaloids are proved to have a number of pharmaco logical actions in the present work, it is not yet well understood how the activity contributes to the said clinical …
Number of citations: 103 www.jstage.jst.go.jp
S Li, L Yu, Q Shi, Y Liu, Y Zhang, S Wang… - Biomedicine & …, 2022 - Elsevier
… Pharmacokinetic studies indicated that aconitine may have the characteristics of poor … aconitine has toxic effects on the heart, nerves, embryos, etc. Therefore, we believe that aconitine …
Number of citations: 15 www.sciencedirect.com
CC Lin, TYK Chan, JF Deng - Annals of emergency medicine, 2004 - Elsevier
STUDY OBJECTIVE: We define the potential sources, clinical manifestations, and treatment of aconitine poisoning. METHODS: The database of the National Poison Center in Taiwan …
Number of citations: 211 www.sciencedirect.com
X Gao, J Hu, X Zhang, Y Zuo, Y Wang… - Forensic sciences …, 2020 - academic.oup.com
… In China, fatal aconitine poisoning can occasionally happen on account of … of aconitine-induced death. To further clarify its potential risk following the widespread application of aconitine…
Number of citations: 29 academic.oup.com
D Scherf - Proceedings of the Society for Experimental …, 1947 - journals.sagepub.com
Focal application of aconitine to the dog's auricle in the form of a subepicardial injection is followed by the appearance of a prolonged regular tachycardia with a rate of approximately …
Number of citations: 400 journals.sagepub.com
K Wada, M Nihira, H Hayakawa, Y Tomita… - Forensic Science …, 2005 - Elsevier
… of chronic administration of aconitine, by monitoring the concentrations of aconitine and its … concentrations of aconitine can be detected in the liver and kidney intoxicated with aconitine […
Number of citations: 87 www.sciencedirect.com
W Zhou, H Liu, LZ Qiu, LX Yue… - Medicinal research …, 2021 - Wiley Online Library
Aconitine (AC) is well‐known as the main toxic ingredient and active compound of Aconitum species, of which several aconites are essential herbal medicines of Traditional Chinese …
Number of citations: 35 onlinelibrary.wiley.com
L Chen, J Yang, AK Davey, YX Chen, JP Wang… - Xenobiotica, 2009 - Taylor & Francis
… However, the interaction of aconitine with liquorice … , aconitine and diammonium glycyrrhizinate (GL), is warranted. In this paper, the effects of GL on the pharmacokinetics of aconitine in …
Number of citations: 84 www.tandfonline.com
P Honerjäger, A Meissner - Naunyn-Schmiedeberg's Archives of …, 1983 - Springer
… If aconitine (0.5 gmol/1) was applied to non-stimulated (resting) muscles for 30 … of aconitine action is critically determined by muscle activity (rather than by time), and a 30-rain aconitine …
Number of citations: 62 link.springer.com

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